molecular formula C5H5F3N2S B2927194 [5-(Trifluoromethyl)-1,2-thiazol-3-yl]methanamine CAS No. 2375268-21-4

[5-(Trifluoromethyl)-1,2-thiazol-3-yl]methanamine

Cat. No. B2927194
CAS RN: 2375268-21-4
M. Wt: 182.16
InChI Key: GTWGQCBWPYLNTQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds has been a topic of interest in recent years . A convenient approach for the construction of pharmaceutically valuable 3-trifluoromethyl-1,2,4-triazoles has been developed, which employs the readily available trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate (TFBen) as starting materials .


Molecular Structure Analysis

The molecular structure of TFMTA is characterized by the presence of a trifluoromethyl group (-CF3), a thiazole ring, and a methanamine group. The trifluoromethyl group is a key functional group that contributes to the unique properties of the molecule .


Chemical Reactions Analysis

Trifluoromethyl-containing compounds have been found to exhibit numerous pharmacological activities . The trifluoromethyl group (-CF3) is a key pharmacophore in many FDA-approved drugs . The detailed chemistry of these drugs, including their syntheses and uses for various diseases and disorders, has been covered in the literature .


Physical And Chemical Properties Analysis

TFMTA is a liquid at room temperature . It has a molecular weight of 182.16. The compound is stored at a temperature of -10 degrees Celsius .

Scientific Research Applications

Chemical Reactivity and Modifications

An interesting study on the labilization of the trifluoromethyl group in thiazole derivatives highlights the chemical reactivity of compounds similar to [5-(Trifluoromethyl)-1,2-thiazol-3-yl]methanamine. The research demonstrated that N-2-Chloro-4-(trifluoromethyl)-5-thiazolyl-N',N'-diethylurea underwent facile substitution reactions under mild conditions, leading to the formation of methyl ester or trimethylorthothio ester derivatives, showcasing the compound's potential for chemical modifications (SouthMichael, 1991).

Anticancer Activity

New palladium (Pd)II and platinum (Pt)II complexes based on Schiff base ligands derived from [5-(Trifluoromethyl)-1,2-thiazol-3-yl]methanamine analogs were synthesized and characterized. These complexes exhibited significant anticancer activity against various human cancerous cell lines, demonstrating the potential therapeutic applications of these compounds in oncology (Mbugua et al., 2020).

Synthesis and Characterization of Derivatives

The synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine showcases the adaptability of [5-(Trifluoromethyl)-1,2-thiazol-3-yl]methanamine derivatives in forming structurally diverse compounds. This work highlighted the efficient synthetic routes and detailed characterization of the newly formed compound, underlining its potential for further chemical exploration (Shimoga et al., 2018).

Potential COVID-19 Drug Candidates

A study on the synthesis of novel compounds based on diazinyl-thiazol-imine moieties, which are structurally related to [5-(Trifluoromethyl)-1,2-thiazol-3-yl]methanamine, demonstrated their potential as COVID-19 therapeutic agents. The synthesized compounds showed promising results in molecular docking studies, suggesting their ability to bind effectively to COVID-19 related proteins, highlighting the importance of such structures in drug development against emerging diseases (Abu-Melha et al., 2022).

Antimicrobial Applications

Novel 1,3,4-thiadiazole, 1,2,4-triazole-5-thione, and 1,3-thiazolan-4-one derivatives of benzimidazole, synthesized from [5-(Trifluoromethyl)-1,2-thiazol-3-yl]methanamine analogs, exhibited good antibacterial and antifungal activities. This indicates the compound's potential utility in developing new antimicrobial agents, which is critical given the rising antibiotic resistance (Barot et al., 2017).

Safety and Hazards

The safety information available indicates that TFMTA is potentially dangerous . The hazard statements associated with it include H227, H315, H318, and H335 . These codes correspond to various hazards such as flammability, skin irritation, eye damage, and respiratory irritation .

properties

IUPAC Name

[5-(trifluoromethyl)-1,2-thiazol-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2S/c6-5(7,8)4-1-3(2-9)10-11-4/h1H,2,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWGQCBWPYLNTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=C1CN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(Trifluoromethyl)-1,2-thiazol-3-yl]methanamine

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